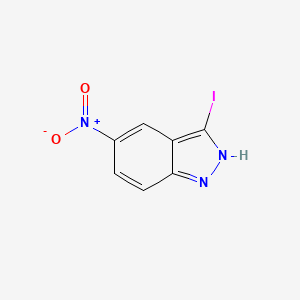

3-Iodo-5-nitro-1H-indazole

Descripción

BenchChem offers high-quality 3-Iodo-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-iodo-5-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTRCMYXPOXOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499679 | |

| Record name | 3-Iodo-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70315-69-4 | |

| Record name | 3-Iodo-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70315-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-5-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-5-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of 3-Iodo-5-nitro-1H-indazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-Iodo-5-nitro-1H-indazole, a valuable building block for researchers, scientists, and drug development professionals. This document outlines a plausible and detailed synthetic protocol, expected physicochemical and spectroscopic properties, and the necessary characterization methodologies.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group and an iodine atom onto the indazole scaffold offers unique opportunities for further chemical modifications. The nitro group can be reduced to an amine, providing a handle for amide coupling or other transformations, while the iodo substituent at the C3 position is particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility makes 3-Iodo-5-nitro-1H-indazole a key intermediate in the synthesis of complex molecules with potential therapeutic applications.

Synthesis of 3-Iodo-5-nitro-1H-indazole

The most direct synthetic route to 3-Iodo-5-nitro-1H-indazole is the electrophilic iodination of the commercially available 5-nitro-1H-indazole. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution, favoring substitution on the electron-rich pyrazole ring, specifically at the C3 position.

Synthetic Workflow

The synthesis proceeds via a one-step iodination reaction.

Caption: Synthetic workflow for 3-Iodo-5-nitro-1H-indazole.

Experimental Protocol

Materials:

-

5-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous DMF.

-

Slowly add the iodine solution dropwise to the reaction mixture at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an ice-water bath.

-

Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-Iodo-5-nitro-1H-indazole as a solid.

Characterization of 3-Iodo-5-nitro-1H-indazole

The structure and purity of the synthesized 3-Iodo-5-nitro-1H-indazole should be confirmed by various spectroscopic and analytical techniques. The expected data, based on the analysis of closely related compounds, are summarized below.

Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₇H₄IN₃O₂ |

| Molecular Weight | 289.03 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, acetone; insoluble in water |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.0 (br s, 1H, NH), ~8.8 (d, 1H, H4), ~8.3 (dd, 1H, H6), ~7.8 (d, 1H, H7) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~148 (C5), ~142 (C7a), ~125 (C6), ~122 (C4), ~115 (C3a), ~112 (C7), ~90 (C3) |

| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1520 & ~1340 (NO₂ stretch, asymmetric and symmetric), ~1620 (C=N stretch), ~820 (C-I stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 289.94 [M+H]⁺, 287.93 [M-H]⁻ |

Experimental Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz spectrometer.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum on a 100 MHz spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

-

Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Analyze in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions.

Melting Point Determination:

-

Apparatus: Use a standard melting point apparatus.

-

Procedure: Place a small amount of the dried, crystalline sample in a capillary tube and heat gradually, recording the temperature range over which the substance melts.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound.

Caption: Logical workflow for the characterization of 3-Iodo-5-nitro-1H-indazole.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 3-Iodo-5-nitro-1H-indazole. The outlined experimental protocol offers a reliable method for its preparation, and the tabulated spectroscopic and physicochemical data serve as a valuable reference for its identification and quality control. The versatility of this compound as a synthetic intermediate underscores its importance in the field of medicinal chemistry and drug discovery.

Spectroscopic and Synthetic Profile of 3-Iodo-5-nitro-1H-indazole: A Technical Guide

Introduction

3-Iodo-5-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. Its structural features, combining a reactive iodine atom and an electron-withdrawing nitro group on the indazole scaffold, make it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors. This guide provides a comprehensive overview of the available spectroscopic data (NMR, IR, MS) and a general synthetic methodology for 3-iodo-5-nitro-1H-indazole, tailored for researchers, scientists, and professionals in drug development. It is important to note that while direct experimental spectra for this specific compound are not widely published, the data presented herein are based on analyses of closely related analogues and predictive models.

Spectroscopic Data

The following sections summarize the expected spectroscopic characteristics of 3-iodo-5-nitro-1H-indazole. The data is presented in a tabular format for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 3-iodo-5-nitro-1H-indazole, high-resolution mass spectrometry (HRMS) is expected to provide a molecular ion peak corresponding to its exact mass.

| Parameter | Value |

| Molecular Formula | C₇H₄IN₃O₂ |

| Molecular Weight | 288.93 g/mol |

| Predicted [M+H]⁺ (m/z) | 289.9421 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-iodo-5-nitro-1H-indazole is predicted to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom. The spectrum is expected to be recorded in a solvent like DMSO-d₆ to observe the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.5 - 14.5 | Singlet | N/A |

| H-4 | ~8.7 - 8.9 | Doublet | ~2.0 |

| H-6 | ~8.2 - 8.4 | Doublet of Doublets | ~9.0, 2.0 |

| H-7 | ~7.8 - 8.0 | Doublet | ~9.0 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The presence of the iodine and nitro groups will cause significant shifts in the positions of the carbon signals.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~90 - 95 |

| C3a | ~140 - 142 |

| C4 | ~118 - 122 |

| C5 | ~142 - 145 |

| C6 | ~124 - 128 |

| C7 | ~112 - 115 |

| C7a | ~125 - 129 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-iodo-5-nitro-1H-indazole will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 (broad) |

| C-H (Aromatic) | Stretching | ~3100 |

| NO₂ (Asymmetric) | Stretching | ~1520 - 1560 |

| NO₂ (Symmetric) | Stretching | ~1340 - 1360 |

| C=C (Aromatic) | Stretching | ~1600, ~1470 |

| C-N | Stretching | ~1300 |

| C-I | Stretching | ~500 - 600 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic analysis of 3-iodo-5-nitro-1H-indazole.

Synthesis of 3-Iodo-5-nitro-1H-indazole

A general two-step synthesis involves the iodination of 5-nitro-1H-indazole.

Step 1: Iodination of 5-nitro-1H-indazole

-

Materials: 5-nitro-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-nitro-1H-indazole in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Slowly add a solution of iodine in DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain crude 3-iodo-5-nitro-1H-indazole.

-

Purify the crude product by recrystallization or column chromatography.

-

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-iodo-5-nitro-1H-indazole in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via electrospray ionization (ESI) in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 3-iodo-5-nitro-1H-indazole.

Caption: Workflow for synthesis and analysis of 3-iodo-5-nitro-1H-indazole.

An In-depth Technical Guide to 3-Iodo-5-nitro-1H-indazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-5-nitro-1H-indazole (CAS No: 70315-69-4). As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and organic synthesis, primarily in the construction of more complex molecular architectures for drug discovery programs.

Core Chemical and Physical Properties

3-Iodo-5-nitro-1H-indazole is a solid, off-white compound at room temperature. Its structure incorporates an indazole core, an iodo group at the C3 position, and a nitro group at the C5 position. This specific arrangement of functional groups dictates its chemical behavior, making it a versatile intermediate. The iodo group provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine for further derivatization.

Physicochemical Data

The key physicochemical properties of 3-Iodo-5-nitro-1H-indazole are summarized in the table below. These values are a combination of experimentally determined and predicted data.

| Property | Value |

| Molecular Formula | C₇H₄IN₃O₂ |

| Molecular Weight | 289.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 214 °C |

| Boiling Point | 458.0 ± 25.0 °C (Predicted) |

| Density | 2.240 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.75 ± 0.40 (Predicted) |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place |

| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF.[1] Low solubility in many common organic solvents.[1] |

Spectroscopic Data

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | ~14.2 | br s |

| H-4 | ~8.9 | d |

| H-6 | ~8.3 | dd |

| H-7 | ~7.8 | d |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C3 | ~91 |

| C3a | ~143 |

| C4 | ~121 |

| C5 | ~142 |

| C6 | ~119 |

| C7 | ~113 |

| C7a | ~124 |

Synthesis and Experimental Protocols

The synthesis of 3-Iodo-5-nitro-1H-indazole is typically achieved through a two-step process starting from 1H-indazole: nitration followed by iodination.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility and stability data for 3-iodo-5-nitro-1H-indazole is limited in publicly available literature. This guide provides predicted characteristics based on the physicochemical properties of its functional groups and data from closely related analogs. The experimental protocols described are standardized methods that provide a robust framework for generating reliable data for this compound.

Introduction

3-Iodo-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules, which are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities. The substituents on the indazole ring—an iodine atom at the 3-position and a nitro group at the 5-position—are expected to significantly influence its physicochemical properties, including solubility and stability. A thorough understanding of these properties is paramount for its development as a potential therapeutic agent, impacting aspects from route of administration and bioavailability to formulation and storage.

Predicted Physicochemical Properties

The chemical structure of 3-iodo-5-nitro-1H-indazole suggests the following general characteristics:

-

Polarity and Solubility : The presence of the polar nitro group and the N-H of the indazole ring suggests the potential for hydrogen bonding, which may confer some solubility in polar solvents. However, the molecule also possesses significant nonpolar character due to the benzene ring and the large iodine atom. Aromatic nitro compounds are generally slightly soluble to insoluble in water but soluble in organic solvents. The predicted XLogP3 value of 2.1 suggests a preference for lipophilic environments.[1][2]

-

Melting Point : A relatively high melting point would be expected due to the rigid, planar structure and potential for intermolecular hydrogen bonding and packing in the crystal lattice. A reported melting point for 3-iodo-5-nitro-1H-indazole is 214 °C.[3]

-

Stability : The nitroaromatic group can be susceptible to reduction. The carbon-iodine bond can be sensitive to light and certain metals, potentially leading to deiodination. Under forcing conditions, such as high temperature, humidity, and exposure to light, degradation is expected.

Solubility Data

Table 1: Template for Experimental Solubility Data of 3-Iodo-5-nitro-1H-indazole

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water (pH 7.4) | 25 ± 2 | HPLC | |

| Phosphate Buffer (pH 7.4) | 25 ± 2 | HPLC | |

| Methanol | 25 ± 2 | HPLC, UV-Vis | |

| Ethanol | 25 ± 2 | HPLC, UV-Vis | |

| Acetone | 25 ± 2 | HPLC, UV-Vis | |

| Dichloromethane | 25 ± 2 | HPLC, UV-Vis | |

| Dimethyl Sulfoxide (DMSO) | 25 ± 2 | HPLC, UV-Vis | |

| N,N-Dimethylformamide (DMF) | 25 ± 2 | HPLC, UV-Vis |

Stability Profile

Stability testing is crucial for determining a re-test period or shelf life and for recommending storage conditions. The protocols should adhere to international guidelines, such as those from the ICH.

Table 2: Template for Stability Study Conditions and Data

| Condition | Time Points (Months) | Specification | Results (Appearance, Assay, Impurities) |

| Long-Term | |||

| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12 | To be defined | |

| Accelerated | |||

| 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | To be defined | |

| Forced Degradation | |||

| Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) | As needed | To be defined | |

| Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) | As needed | To be defined | |

| Oxidation (e.g., 3% H₂O₂, RT) | As needed | To be defined | |

| Photostability (ICH Q1B) | As needed | To be defined | |

| Thermal (e.g., 80°C) | As needed | To be defined |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 3-iodo-5-nitro-1H-indazole in various solvents.

Materials:

-

3-Iodo-5-nitro-1H-indazole (pure, solid form)

-

Selected solvents (as listed in Table 1)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer with a validated analytical method.

Procedure:

-

Add an excess amount of solid 3-iodo-5-nitro-1H-indazole to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.

-

Quantitatively dilute the aliquot with a suitable solvent to a concentration within the validated range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Perform the experiment in triplicate for each solvent.

Protocol for Stability Testing

Objective: To evaluate the stability of 3-iodo-5-nitro-1H-indazole under various environmental conditions according to ICH guidelines.

Procedure:

-

Initial Analysis (Time 0): Perform a complete analysis of a batch of the compound, including appearance, assay, purity (impurities), and any other relevant physical and chemical properties.

-

Sample Storage: Place samples in stability chambers under the long-term and accelerated conditions specified in Table 2.

-

Forced Degradation: Conduct stress testing to identify potential degradation products and establish the intrinsic stability of the molecule. This includes exposure to acid, base, oxidative, photolytic, and thermal stress. Aim for 5-20% degradation to ensure that degradation products can be detected.

-

Time Point Analysis: At each specified time point, remove samples from the stability chambers. Allow the samples to equilibrate to ambient conditions before analysis.

-

Analysis: Perform the same set of analyses as conducted at the initial time point.

-

Data Evaluation: Evaluate any changes in appearance, assay, and impurity profile over time. Identify and, if necessary, characterize any significant degradation products.

Potential Signaling Pathway Involvement

While direct studies on 3-iodo-5-nitro-1H-indazole are scarce, related substituted indazoles are known to be precursors for kinase inhibitors. For instance, derivatives of 3-amino-1H-indazole, which can be synthesized from nitro-indazoles via reduction of the nitro group, have been shown to target the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[4] Therefore, 3-iodo-5-nitro-1H-indazole serves as a valuable intermediate for synthesizing compounds that could potentially inhibit this pathway.

Conclusion

This technical guide outlines the predicted solubility and stability characteristics of 3-iodo-5-nitro-1H-indazole based on its chemical structure and data from related compounds. The provided experimental protocols for solubility and stability testing offer a standardized approach to generate the necessary data for research and drug development. A comprehensive understanding of these properties is essential for advancing this compound through preclinical and formulation studies, particularly given its potential as a precursor for kinase inhibitors targeting critical signaling pathways in diseases like cancer.

References

- 1. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-IODO-5-NITRO (1H)INDAZOLE CAS#: 70315-69-4 [m.chemicalbook.com]

- 4. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

In-Depth Technical Guide: Characterization of 3-Iodo-5-nitro-1H-indazole (CAS Number 70315-69-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-5-nitro-1H-indazole, identified by CAS number 70315-69-4, is a heterocyclic aromatic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Specifically, substituted indazoles have gained prominence as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[3][4]

While extensive research exists on the broader class of indazole derivatives, specific biological and detailed experimental data for 3-iodo-5-nitro-1H-indazole are limited in publicly accessible literature. This suggests that its primary role may be as a key intermediate in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the known characteristics of 3-iodo-5-nitro-1H-indazole, supplemented with data from closely related analogs to offer a predictive framework for its characterization and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of 3-iodo-5-nitro-1H-indazole is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic and screening protocols.

| Property | Value | Reference |

| CAS Number | 70315-69-4 | [5][6][7] |

| Molecular Formula | C₇H₄IN₃O₂ | [5][6][7] |

| Molecular Weight | 289.03 g/mol | [5][6][7] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 214 °C | [4] |

| Synonyms | 3-Iodo-5-nitroindazole, 3-IODO-5-NITRO (1H)INDAZOLE | [4][6] |

Synthesis and Characterization

Predicted Synthetic Pathway

A common route to substituted indazoles involves the cyclization of appropriately substituted hydrazones. For 3-iodo-5-nitro-1H-indazole, a potential synthetic workflow could start from a commercially available nitro-substituted o-toluidine derivative, followed by diazotization, iodination, and cyclization.

Caption: Predicted synthetic workflow for 3-iodo-5-nitro-1H-indazole.

Experimental Protocols for Characterization

The unambiguous identification and characterization of 3-iodo-5-nitro-1H-indazole rely on a combination of spectroscopic and analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise molecular structure and substitution pattern.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the aromatic substitution pattern and the position of the nitro and iodo groups.

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.

-

Analysis: Identify the number of unique carbon environments and their chemical shifts to corroborate the proposed structure.

-

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

-

HRMS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain the accurate mass of the molecular ion.

-

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

-

IR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively).

-

Biological Activity and Mechanism of Action

While specific biological data for 3-iodo-5-nitro-1H-indazole is not available, the indazole scaffold is a well-established pharmacophore in many protein kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

4.1. General Mechanism of Action of Indazole-Based Kinase Inhibitors

Indazole derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The indazole core often forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition. The substituents on the indazole ring are crucial for determining the selectivity and potency against different kinases.

Caption: Generalized mechanism of ATP-competitive kinase inhibition by indazole derivatives.

4.2. Potential as a Synthetic Intermediate

Given the presence of the iodo and nitro functionalities, 3-iodo-5-nitro-1H-indazole is a versatile intermediate for further chemical modifications. The iodo group can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations to build more complex molecules. This makes it a valuable building block in the synthesis of libraries of potential kinase inhibitors for drug discovery screening.

Caption: Synthetic utility of 3-iodo-5-nitro-1H-indazole as a chemical intermediate.

Conclusion

3-Iodo-5-nitro-1H-indazole (CAS 70315-69-4) is a well-characterized small molecule with defined physicochemical properties. While direct evidence of its biological activity is scarce, its structural features, particularly the presence of a reactive iodo group and a modifiable nitro group on the privileged indazole scaffold, make it a highly valuable intermediate for the synthesis of potential therapeutic agents. Researchers in drug discovery can utilize this compound as a starting point for the development of novel kinase inhibitors and other biologically active molecules. The experimental protocols and characterization data provided in this guide serve as a foundational resource for scientists working with this and related compounds.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of nitro-substituted iodoindazoles

An In-Depth Technical Guide on the Physicochemical Properties of Nitro-Substituted Iodoindazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , with a focus on the regioisomers of 3-iodo-6-methyl-nitro-1H-indazole. Due to the limited availability of experimental data for a wide range of these compounds, this guide leverages a combination of reported and predicted data to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, and the specific incorporation of nitro and iodo functionalities offers unique opportunities for chemical modification and biological activity.[1][2]

Core Physicochemical Properties

The introduction of nitro and iodo groups to the indazole core significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. The following tables summarize key physicochemical and spectroscopic data for three primary regioisomers of 3-iodo-6-methyl-nitro-1H-indazole, as well as other related compounds.

Table 1: Physicochemical Properties of Nitro-Substituted Iodoindazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Iodo-6-methyl-4-nitro-1H-indazole | C₈H₆IN₃O₂ | 303.06 | 885520-92-3 |

| 3-Iodo-6-methyl-5-nitro-1H-indazole | C₈H₆IN₃O₂ | 303.06[3] | 1000343-55-4[3] |

| 3-Iodo-6-methyl-7-nitro-1H-indazole | C₈H₆IN₃O₂ | 303.06 | Not Available |

| 3-Iodo-6-nitro-1H-indazole | C₇H₄IN₃O₂ | 289.03[4][5] | 70315-70-7[4][5] |

| 3-Iodo-5-nitro-1H-indazole | C₇H₄IN₃O₂ | 289.03[1] | 70315-69-4[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of nitro-substituted iodoindazole regioisomers. The distinct electronic environments created by the varying positions of the nitro group lead to unique spectroscopic signatures.[6]

Table 2: ¹H NMR Spectroscopic Data (Predicted, DMSO-d₆, δ ppm)

| Proton | 3-Iodo-6-methyl-4-nitro-1H-indazole | 3-Iodo-6-methyl-5-nitro-1H-indazole[3][6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |

| NH | ~14.1 (s, 1H) | ~13.0 - 14.0 (s, 1H) | ~14.3 (s, 1H) |

| H-4 | - | ~8.8 | ~7.45 (d, J=8.5 Hz, 1H) |

| H-5 | 7.95 (s, 1H) | - | - |

| H-7 | 7.60 (s, 1H) | ~7.9 | - |

| C6-CH₃ | ~2.6 | ~2.7 | ~2.5 |

Table 3: ¹³C NMR Spectroscopic Data (Predicted, DMSO-d₆, δ ppm)

| Carbon | 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | 3-Iodo-6-methyl-5-nitro-1H-indazole[3][6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |

| C3 | ~92.5 | ~90.0 | ~91.0 |

| C3a | ~141.0 | ~142.0 | ~140.5 |

| C4 | ~148.0 | ~120.0 | ~122.0 |

| C5 | ~118.0 | ~141.0 | ~118.5 |

| C6 | ~135.0 | ~125.0 | ~134.0 |

| C7 | ~115.0 | ~112.0 | - |

| C7a | ~140.0 | Not Available | ~140.0 |

| CH₃ | ~17.0 | ~17.0 | ~16.5 |

Table 4: FT-IR Spectroscopic Data (ṽ, cm⁻¹)

| Functional Group | 3-Iodo-6-methyl-4-nitro-1H-indazole[6] | 3-Iodo-6-methyl-5-nitro-1H-indazole[6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |

| N-H Stretch | ~3300-3400 (br) | ~3300-3400 (br) | ~3300-3400 (br) |

| C-H Aromatic | ~3100 | ~3100 | ~3100 |

| C-H Aliphatic | ~2950 | ~2950 | ~2950 |

| NO₂ Asymmetric | ~1520 | ~1525 | ~1530 |

| NO₂ Symmetric | ~1350 | ~1345 | ~1355 |

Table 5: Mass Spectrometry Data

| Parameter | 3-Iodo-6-methyl-4-nitro-1H-indazole | 3-Iodo-6-methyl-5-nitro-1H-indazole | 3-Iodo-6-methyl-7-nitro-1H-indazole |

| Calculated Exact Mass | 302.9505 g/mol | 302.9505 g/mol [3] | 302.9505 g/mol |

| Expected [M]⁺ Peak (m/z) | ~303 | ~303[3] | ~303 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of nitro-substituted iodoindazoles based on established methodologies.

Synthesis of 3-Iodo-6-methyl-nitro-1H-indazole

A plausible synthetic route involves a multi-step process starting with the nitration of 6-methyl-1H-indazole, followed by iodination.[7]

-

Nitration of 6-methyl-1H-indazole:

-

Dissolve 6-methyl-1H-indazole in concentrated sulfuric acid and cool the solution to 0°C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for several hours and then pour it onto ice.

-

Collect the resulting precipitate, which will be a mixture of nitro isomers, by filtration.[7] The methyl group at the C6 position is expected to direct nitration primarily to the C5 and C7 positions.[3]

-

-

Iodination:

-

Dissolve the mixture of nitro-6-methyl-1H-indazoles in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Slowly add a solution of iodine (I₂) in DMF to the reaction mixture.

-

Stir the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to isolate the desired 3-iodo-6-methyl-nitro-1H-indazole regioisomers.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1][8]

-

Data Acquisition:

-

¹H NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.[8]

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required.[8]

-

-

Referencing: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard (e.g., DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.[6]

-

Sample Preparation: Prepare samples as potassium bromide (KBr) pellets. Grind approximately 1 mg of the sample with 100 mg of dry KBr and press it into a thin pellet.[6]

Mass Spectrometry (MS)

-

Instrumentation: Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar instrument.[6]

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.[6]

-

Inlet: Employ a direct insertion probe.[6]

-

Mass Range: Set the mass range to m/z 50-500.[6]

-

Data Acquisition: Report the molecular ion peak ([M]⁺).[6]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the study of nitro-substituted iodoindazoles.

Caption: A plausible synthetic pathway for 3-iodo-6-methyl-nitro-1H-indazole regioisomers.

Caption: A typical experimental workflow for the characterization of a synthesized compound.

Caption: A generalized signaling pathway for the bioactivation of nitroaromatic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

predicting 1H and 13C NMR shifts for 3-Iodo-5-nitro-1H-indazole

An In-depth Technical Guide to Predicting ¹H and ¹³C NMR Shifts for 3-Iodo-5-nitro-1H-indazole

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and discovery. 3-Iodo-5-nitro-1H-indazole represents a scaffold of interest, and a comprehensive understanding of its spectral characteristics is paramount for its synthesis, characterization, and application. This technical guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for 3-iodo-5-nitro-1H-indazole, supported by data from analogous structures, computational considerations, and standardized experimental protocols.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for 3-iodo-5-nitro-1H-indazole are summarized in the table below. These predictions are based on the analysis of substituted indazoles and the expected deshielding effects of the nitro group and the influence of the iodine atom. The spectra would typically be recorded in a solvent such as DMSO-d₆ to allow for the observation of the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.8 - 9.0 | d | ~2.0 |

| H6 | ~8.2 - 8.4 | dd | ~9.0, 2.0 |

| H7 | ~7.8 - 8.0 | d | ~9.0 |

| NH | >13.0 | br s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are detailed in the following table. The electron-withdrawing nitro group is expected to cause a significant downfield shift for the carbons in its vicinity, particularly C5 and C6. The iodine at C3 will also have a notable effect on the chemical shift of this carbon.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~90 - 95 |

| C3a | ~140 - 142 |

| C4 | ~122 - 124 |

| C5 | ~142 - 145 |

| C6 | ~118 - 120 |

| C7 | ~112 - 114 |

| C7a | ~128 - 130 |

Comparative NMR Data of Substituted Indazoles

To provide context for the predicted shifts, the following table presents experimental ¹H and ¹³C NMR data for structurally related indazole derivatives. This comparative data is essential for refining the predictions for 3-iodo-5-nitro-1H-indazole.

| Compound | Proton/Carbon | Chemical Shift (δ, ppm) | Solvent |

| 5-Nitro-3-phenyl-1H-indazole[1] | H4 | 8.98 | CDCl₃ |

| H6 | 8.26 | CDCl₃ | |

| H7 | 7.29 | CDCl₃ | |

| NH | 11.84 | CDCl₃ | |

| C5 | 143.39 | CDCl₃ | |

| 6-Nitro-3-phenyl-1H-indazole[1] | H5 | 8.14-8.07 | CDCl₃ |

| H7 | 8.26 | CDCl₃ | |

| NH | 11.63 | CDCl₃ | |

| C6 | 146.99 | CDCl₃ | |

| 5-Iodo-3-phenyl-1H-indazole[1] | H4 | 8.30 | CDCl₃ |

| H6 | 7.53-7.48 | CDCl₃ | |

| H7 | 6.70 | CDCl₃ | |

| NH | 12.74 | CDCl₃ | |

| C3 | 144.75 | CDCl₃ | |

| C5 | 84.70 | CDCl₃ |

Computational Approaches to NMR Prediction

For a more precise prediction of NMR chemical shifts, computational methods are indispensable.[2] Density Functional Theory (DFT) has proven to be a powerful tool for this purpose.[3][4] The Gauge-Invariant Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for calculating NMR shieldings.[5]

The general workflow for computational NMR prediction involves:

-

Conformational Search: Identifying the lowest energy conformer(s) of the molecule.

-

Geometry Optimization: Optimizing the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

NMR Shielding Calculation: Calculating the isotropic magnetic shieldings using the GIAO method with a larger basis set (e.g., mPW1PW91/6-311+G(2d,p)).[6]

-

Chemical Shift Conversion: Converting the calculated shieldings to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Machine learning models are also emerging as a rapid and accurate alternative to computationally expensive DFT calculations for predicting NMR shifts.[7][8]

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for a compound such as 3-iodo-5-nitro-1H-indazole, a standardized experimental procedure should be followed.[9]

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often preferred for indazole derivatives to ensure the observation of the exchangeable N-H proton.[10]

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[10]

-

The number of scans can range from 8 to 64, depending on the sample concentration.[10]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon signal.

-

A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[10]

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[10]

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.[10]

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by using the residual solvent peak as a secondary reference.[10]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak in both the ¹H and ¹³C spectra.[10]

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 3-iodo-5-nitro-1H-indazole with atom numbering.

NMR Prediction and Verification Workflow

Caption: Workflow for NMR shift prediction and experimental verification.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-Iodo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 3-Iodo-5-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogues, theoretical predictions, and established principles in organic and medicinal chemistry. This guide aims to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into its structural characteristics, potential synthetic routes, and physicochemical properties.

Core Molecular Properties

3-Iodo-5-nitro-1H-indazole possesses a core indazole scaffold, a bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. The key functional groups, an iodine atom at the 3-position and a nitro group at the 5-position, significantly influence the molecule's electronic properties, reactivity, and potential biological activity. The presence of the iodo group makes it a versatile intermediate for further functionalization via cross-coupling reactions, a common strategy in medicinal chemistry for the synthesis of complex molecules.

Table 1: Physicochemical Properties of 3-Iodo-5-nitro-1H-indazole and a Related Compound

| Property | 3-Iodo-5-nitro-1H-indazole (Predicted/Reported) | 3-Iodo-6-methyl-5-nitro-1H-indazole (Reported) |

| Molecular Formula | C₇H₄IN₃O₂ | C₈H₆IN₃O₂[1] |

| Molecular Weight | 289.03 g/mol | 303.06 g/mol [1] |

| Melting Point | 214 °C (ligroine) | Not widely published |

| Appearance | Likely a solid | Solid[1] |

Spectroscopic Properties: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the iodine atom.

Table 2: Predicted ¹H NMR Spectral Data for 3-Iodo-5-nitro-1H-indazole (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~14.0 | broad singlet | - |

| H-4 | ~8.5 | doublet | ~9.0 |

| H-6 | ~8.2 | doublet of doublets | ~9.0, ~2.0 |

| H-7 | ~7.8 | doublet | ~2.0 |

Table 3: Predicted ¹³C NMR Spectral Data for 3-Iodo-5-nitro-1H-indazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~91 |

| C-3a | ~142 |

| C-4 | ~120 |

| C-5 | ~145 |

| C-6 | ~118 |

| C-7 | ~115 |

| C-7a | ~140 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the N-H, C-H aromatic, and NO₂ functional groups.

Table 4: Predicted FT-IR Spectral Data for 3-Iodo-5-nitro-1H-indazole

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300-3400 | Broad |

| C-H Aromatic Stretch | ~3100 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C=C Aromatic Stretch | ~1600, ~1470 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 3-Iodo-5-nitro-1H-indazole, the molecular ion peak ([M]⁺) would be expected at m/z 289.

Experimental Protocols

While a specific, detailed synthesis protocol for 3-Iodo-5-nitro-1H-indazole is not published, a general approach can be inferred from the synthesis of related indazole derivatives. The following represents a plausible synthetic workflow.

General Synthesis of Substituted Indazoles

The synthesis of indazoles can be achieved through various methods. A common approach involves the cyclization of ortho-substituted anilines. For 3-iodo-5-nitro-1H-indazole, a potential route could start from a suitably substituted aniline derivative, followed by diazotization, cyclization, and subsequent iodination.

General synthetic workflow for 3-Iodo-5-nitro-1H-indazole.

NMR Spectroscopy Protocol

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like 3-Iodo-5-nitro-1H-indazole is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum using a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[2]

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy Protocol

-

Sample Preparation : Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin pellet.[3]

-

Data Acquisition : Record the spectrum using an FT-IR spectrometer.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).[3]

Theoretical Considerations and Potential Applications

Computational Chemistry

Computational studies on nitro-1H-indazole derivatives have been performed to understand their electronic structure and reactivity.[4] Density Functional Theory (DFT) calculations, such as B3LYP/6-311++G(d,p), can be used to predict NMR chemical shifts and molecular geometries, providing a basis for comparison with experimental data.[4]

Crystal Structure

A crystal structure for 3-Iodo-5-nitro-1H-indazole is not publicly available. However, the crystal structure of the related 3-chloro-1-methyl-5-nitro-1H-indazole reveals a nearly planar indazole ring system.[5] It is expected that 3-Iodo-5-nitro-1H-indazole would adopt a similar planar conformation.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The 3-Iodo-5-nitro-1H-indazole scaffold could serve as a starting point for the development of novel kinase inhibitors.

Hypothetical signaling pathway showing kinase inhibition.

This diagram illustrates a generalized signal transduction pathway where a derivative of 3-Iodo-5-nitro-1H-indazole could potentially act as an inhibitor of a downstream kinase, thereby blocking cellular proliferation and survival signals.

Conclusion

While direct experimental data for 3-Iodo-5-nitro-1H-indazole is scarce, this technical guide provides a comprehensive theoretical and comparative analysis of its properties. The predicted spectroscopic data, potential synthetic strategies, and the discussion of its possible role as a scaffold for kinase inhibitors offer a solid foundation for researchers interested in this molecule. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological characteristics of 3-Iodo-5-nitro-1H-indazole.

References

- 1. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

structural elucidation of 3-Iodo-5-nitro-1H-indazole isomers

An In-depth Technical Guide on the Structural Elucidation of 3-Iodo-5-nitro-1H-indazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indazoles are a cornerstone of modern medicinal chemistry, with a wide range of documented biological activities.[1][2][3] The precise structural characterization of these molecules is paramount, as minor changes in substituent positions can dramatically alter their physicochemical properties and pharmacological efficacy.[4][5] This technical guide provides a comprehensive overview of the methodologies used for the structural elucidation of 3-iodo-5-nitro-1H-indazole and its closely related positional isomers. It details the synthesis, separation, and characterization workflows, with a focus on comparative spectroscopic analysis. This document serves as a practical resource for researchers engaged in the synthesis and development of novel indazole-based therapeutic agents.

Introduction: The Challenge of Isomerism in Substituted Indazoles

The indazole scaffold is a privileged structure in drug discovery, present in numerous compounds with anticancer, antimalarial, and antimicrobial properties.[1][3] Functionalization of the indazole core, for instance with iodo and nitro groups, creates versatile intermediates for further chemical modification through reactions like Suzuki or Heck cross-coupling.[1][6]

A significant challenge in the synthesis of multi-substituted indazoles is the potential for the formation of various positional isomers.[4] For example, the nitration of a 3-iodo-1H-indazole can result in the nitro group being positioned at C4, C5, C6, or C7 of the benzene ring. Since these isomers share the same molecular formula and weight, their unambiguous identification requires a combination of sophisticated analytical techniques.[7] This guide focuses on the key spectroscopic and crystallographic methods used to differentiate these closely related compounds.

Synthesis of 3-Iodo-nitro-1H-indazole Derivatives

The synthesis of 3-iodo-nitro-1H-indazoles typically follows a multi-step pathway involving the iodination and subsequent nitration of an appropriate indazole precursor.[1][8] The order of these steps can be adjusted, and the regioselectivity of the nitration is often directed by existing substituents on the ring.[8]

Experimental Protocol: General Synthesis

A plausible synthetic route begins with the iodination of the C3 position of the indazole ring, followed by nitration.[1][9]

Step 1: Iodination of 1H-indazole

-

Materials : 1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).[8]

-

Procedure :

-

Dissolve the starting 1H-indazole derivative in DMF.[8]

-

Add a base, such as potassium carbonate, to the solution.[8][9]

-

Slowly add a solution of iodine in DMF to the reaction mixture.[8]

-

Stir the reaction at room temperature, monitoring its completion by Thin Layer Chromatography (TLC).[8]

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.[8][10]

-

Extract the product using an organic solvent, dry the organic layer (e.g., over anhydrous sodium sulfate), and concentrate it under reduced pressure to yield the 3-iodo-1H-indazole intermediate.[8][10]

-

Step 2: Nitration of 3-Iodo-1H-indazole

-

Materials : 3-Iodo-1H-indazole intermediate, Fuming Nitric Acid, Sulfuric Acid.[8]

-

Procedure :

-

Cool a vessel containing sulfuric acid to 0°C in an ice bath.[8]

-

Slowly and carefully add the 3-iodo-1H-indazole intermediate to the cooled acid.[8]

-

Add fuming nitric acid dropwise, ensuring the temperature is maintained at 0°C.[8]

-

Stir the mixture at 0°C for the required duration, monitoring by TLC.[8]

-

Pour the reaction mixture over ice and neutralize it with a suitable base (e.g., sodium hydroxide solution).[8]

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the final 3-iodo-nitro-1H-indazole product(s).[8]

-

Further purification and separation of isomers can be achieved by recrystallization or column chromatography.[8][10]

-

Comparative Spectroscopic Data

The differentiation of positional isomers relies heavily on a comparative analysis of their spectroscopic data. The electronic environment of each proton and carbon atom is unique for each isomer, leading to distinct signatures in NMR spectra.[5] While mass spectrometry will confirm the molecular weight, it cannot distinguish between constitutional isomers.[4]

Note: The following tables present predicted data for key isomers based on closely related analogs, as specific experimental values for all 3-iodo-5-nitro-1H-indazole isomers are not consistently available in public literature.[1][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

| Proton Assignment | 3-Iodo-4-nitro-1H-indazole (δ, ppm) | 3-Iodo-5-nitro-1H-indazole (δ, ppm) | 3-Iodo-6-nitro-1H-indazole (δ, ppm) | 3-Iodo-7-nitro-1H-indazole (δ, ppm) |

| NH | ~14.1 (s, 1H) | ~13.5 (s, 1H) | ~14.0 (s, 1H) | ~14.3 (s, 1H) |

| H-4 | - | ~8.8 (d) | ~8.6 (d) | ~7.5 (d) |

| H-5 | ~7.95 (s, 1H) | - | ~8.2 (dd) | ~8.3 (t) |

| H-6 | ~7.4 (t) | ~7.9 (d) | - | ~7.4 (d) |

| H-7 | ~7.60 (s, 1H) | ~7.9 (s, 1H) | ~7.8 (s, 1H) | - |

| Data extrapolated from related structures presented in search results.[5][11] |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Carbon Assignment | 3-Iodo-4-nitro-1H-indazole (δ, ppm) | 3-Iodo-5-nitro-1H-indazole (δ, ppm) | 3-Iodo-6-nitro-1H-indazole (δ, ppm) | 3-Iodo-7-nitro-1H-indazole (δ, ppm) |

| C3 | ~92.5 | ~90.0 | ~91.5 | ~91.0 |

| C3a | ~141.0 | ~142.0 | ~140.0 | ~140.5 |

| C4 | ~148.0 | ~120.0 | ~116.0 | ~122.0 |

| C5 | ~118.0 | ~141.0 | ~124.0 | ~130.0 |

| C6 | ~125.0 | ~125.0 | ~147.0 | ~118.0 |

| C7 | ~115.0 | ~112.0 | ~107.0 | ~135.0 |

| C7a | ~140.0 | ~140.0 | ~142.0 | ~138.0 |

| Data extrapolated from related structures presented in search results.[5][11] |

Table 3: Mass Spectrometry and Physicochemical Properties

| Parameter | 3-Iodo-5-nitro-1H-indazole | Isomers (4-nitro, 6-nitro, 7-nitro) |

| Molecular Formula | C₇H₄IN₃O₂ | C₇H₄IN₃O₂ |

| Molecular Weight | 289.03 g/mol [12] | 289.03 g/mol [12] |

| Monoisotopic Mass | 288.93482 Da[12] | 288.93482 Da[12] |

| Appearance | Solid[5] | Solid[5] |

| Data sourced from references.[5][12][13] |

Analytical Protocols for Structural Elucidation

A systematic workflow is essential for the accurate identification and characterization of the synthesized products. This involves initial purity assessment, confirmation of molecular weight, and detailed structural analysis using NMR.

Protocol 1: Purity Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound and for separating isomer mixtures.[14]

-

Sample Preparation : Prepare a stock solution of the compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile. Dilute this stock to a working concentration of about 0.1 mg/mL using the mobile phase.[14]

-

Instrumentation and Conditions :[14]

-

System : Standard HPLC with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Detection : UV detection at an appropriate wavelength determined by the compound's UV-Vis spectrum.

-

Protocol 2: Molecular Weight Confirmation via Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized compound.[4]

-

Sample Preparation : Create a dilute solution of the sample in a solvent such as methanol or acetonitrile.[4]

-

Ionization : Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[4]

-

Analysis : Acquire the spectrum and compare the exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) with the calculated theoretical mass to confirm the molecular formula.[4][5]

Protocol 3: Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between positional isomers by providing detailed information about the molecular structure.[4]

-

Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[4][11]

-

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

-

For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically run, requiring a larger number of scans.

-

-

Advanced Analysis : In cases of ambiguity, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to definitively assign all proton and carbon signals and establish the connectivity within the molecule, confirming the substitution pattern.[4]

Definitive Elucidation: Single-Crystal X-ray Crystallography

While the combination of NMR and MS can provide a confident structural assignment, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure.[4][15] It is the gold standard for determining the absolute configuration and precise connectivity of atoms, leaving no doubt as to the identity of a specific isomer.[4][15]

Protocol 4: General X-ray Crystallography

-

Crystal Growth : This is often the rate-limiting step.[15] Single crystals suitable for X-ray diffraction (typically >0.1 mm) must be grown.[4] Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[4]

-

Data Collection : A suitable crystal is mounted on a diffractometer, and diffraction data are collected as it is rotated in an X-ray beam.[15][16]

-

Structure Solution and Refinement : The collected diffraction data is processed using specialized software to solve the crystal structure.[4] The resulting electron density map reveals the precise spatial arrangement of the atoms, confirming the substitution pattern and overall molecular structure.[4]

Conclusion

The structural elucidation of 3-iodo-5-nitro-1H-indazole and its positional isomers is a critical task that necessitates a multi-faceted analytical approach. A logical workflow beginning with controlled synthesis, followed by chromatographic separation and a combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy, is essential for accurate characterization. For absolute confirmation, particularly in the context of drug development and patent filings, single-crystal X-ray crystallography remains the ultimate arbiter. This guide provides the foundational protocols and comparative data necessary for researchers to confidently navigate the challenges of identifying these valuable chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - 3-iodo-5-nitro-1h-indazole (C7H4IN3O2) [pubchemlite.lcsb.uni.lu]

- 14. benchchem.com [benchchem.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scirp.org [scirp.org]

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 3-Iodo-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including oncology, inflammation, and infectious diseases. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl-aryl structures.

This document provides detailed application notes and experimental protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 3-iodo-5-nitro-1H-indazole as a key building block. The presence of the electron-withdrawing nitro group at the 5-position influences the electronic properties of the indazole ring, making this substrate particularly interesting for the synthesis of novel 3-aryl-5-nitro-1H-indazole derivatives for drug discovery programs.

Synthesis of 3-Iodo-5-nitro-1H-indazole

A common route to 3-iodo-5-nitro-1H-indazole involves the direct iodination of 5-nitro-1H-indazole.

Experimental Protocol:

Materials:

-

5-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 5-nitro-1H-indazole (1.0 equiv.) in DMF.

-

To the solution, add powdered potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine. A precipitate will form.

-

Collect the solid by vacuum filtration.

-

Wash the collected solid with water.

-

Dry the solid under vacuum to yield 3-iodo-5-nitro-1H-indazole as a pale yellow solid.[1]

Suzuki-Miyaura Cross-Coupling Reactions with 3-Iodo-5-nitro-1H-indazole

The Suzuki-Miyaura coupling of 3-iodo-5-nitro-1H-indazole with various arylboronic acids allows for the synthesis of a diverse library of 3-aryl-5-nitro-1H-indazole derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

General Reaction Scheme:

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes various reaction conditions and reported yields for the synthesis of 3-aryl-5-nitro-1H-indazoles. It is important to note that the synthetic methods for the compiled examples may vary, and are not exclusively from Suzuki coupling of 3-iodo-5-nitro-1H-indazole.

| Aryl Group (Ar) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Vinyl | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Dioxane | 100 (Microwave) | 0.17 | 87 | [1] |

| 3-Methoxyphenyl | - | - | - | - | - | 67 | [2] |

| 4-Methoxyphenyl | - | - | - | - | - | 94 | [2] |

| 4-Chlorophenyl | - | - | - | - | - | 93 | [2] |

| 2,4-Dichlorophenyl | - | - | - | - | - | 70 | [2] |

| 3-(Trifluoromethyl)phenyl | - | - | - | - | - | 88 | [2] |

| 4-(Trifluoromethyl)phenyl | - | - | - | - | - | 70 | [2] |

Note: The yields reported for aryl-substituted indazoles in the table are from a study focused on their synthesis via an SNAr reaction, providing valuable data on accessible derivatives.[2] The vinyl-substituted product was synthesized via a microwave-assisted Suzuki coupling.[1]

Experimental Protocols

Microwave-Assisted Suzuki Coupling of 3-Iodo-5-nitro-1H-indazole with Phenylboronic Acid (Representative Protocol)

This protocol is a general guideline and may require optimization for different arylboronic acids.

Materials:

-

3-Iodo-5-nitro-1H-indazole (1.0 equiv.)

-

Phenylboronic acid (1.2-1.5 equiv.)